5-Ethenyl-2-oxopyrrolidine-3-carboxamide
CAS No.: 71107-19-2
Cat. No.: VC21095521
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71107-19-2 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 5-ethenyl-2-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C7H10N2O2/c1-2-4-3-5(6(8)10)7(11)9-4/h2,4-5H,1,3H2,(H2,8,10)(H,9,11) |
Standard InChI Key | XHRGUQBJMOCCMF-UHFFFAOYSA-N |
SMILES | C=CC1CC(C(=O)N1)C(=O)N |
Canonical SMILES | C=CC1CC(C(=O)N1)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Identification
5-Ethenyl-2-oxopyrrolidine-3-carboxamide is characterized by specific chemical identifiers that define its molecular structure and properties. Table 1 summarizes the key identification parameters of this compound.
Table 1: Chemical Identification Parameters of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
Parameter | Value |
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CAS Number | 71107-19-2 |
IUPAC Name | 5-ethenyl-2-oxopyrrolidine-3-carboxamide |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
Standard InChI | InChI=1S/C7H10N2O2/c1-2-4-3-5(6(8)10)7(11)9-4/h2,4-5H,1,3H2,(H2,8,10)(H,9,11) |
Standard InChIKey | XHRGUQBJMOCCMF-UHFFFAOYSA-N |
SMILES | C=CC1CC(C(=O)N1)C(=O)N |
The compound is also known by several synonyms in the scientific literature and commercial catalogs, including 5-Ethenyl-2-oxo-3-pyrrolidinecarboxamide, 3-Pyrrolidinecarboxamide, 5-ethenyl-2-oxo-, and 2-Oxo-5-vinylpyrrolidine-3-carboxamide .
Structural Features
The structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide is characterized by several key features that contribute to its chemical behavior and potential biological activities:
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A five-membered pyrrolidine ring, which forms the core of the molecule
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An ethenyl (vinyl) group at position 5 of the ring, introducing an unsaturated carbon-carbon bond
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A carbonyl (oxo) group at position 2, creating an amide linkage within the ring structure
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A carboxamide group at position 3, providing potential for hydrogen bonding interactions
These structural elements combine to create a molecule with specific spatial arrangement and electron distribution that influence its reactivity patterns and potential interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide are directly related to its structural features. The presence of the carboxamide group enables the formation of hydrogen bonds, which significantly influences the compound's solubility characteristics and interactions with other molecules. The ethenyl group introduces a site for potential reactions involving the carbon-carbon double bond, such as addition reactions typical of alkenes .
The compound's stability, reactivity, and solubility in various solvents can vary based on environmental conditions, including pH and temperature. These properties are critical considerations for practical applications in laboratory settings and potential development of derivatives for biological testing .
Synthesis Methods
Optimization of Reaction Conditions
Research into the synthesis of pyrrolidine derivatives has focused on optimizing reaction conditions to improve efficiency and product quality. Various factors that may influence the synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide include:
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Temperature control during reactions to minimize side-product formation
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Selection of appropriate solvents to facilitate desired reactions
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Catalyst optimization for improved reaction rates and selectivity
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Reaction time adjustments to maximize yield
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Purification techniques to ensure high product purity
The development of efficient synthetic routes for this compound remains an area of ongoing research, with potential improvements in yield and purity continuously being explored.
Research Applications
Medicinal Chemistry and Drug Development
The structural features and potential biological activities of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide make it a compound of interest in medicinal chemistry and drug development research. The presence of multiple functional groups provides opportunities for chemical modifications that could optimize pharmacological properties .
The compound may serve as a valuable scaffold for developing novel therapeutic agents, particularly in areas where pyrrolidine derivatives have shown promise, such as anticancer and antimicrobial applications. The ability to modify specific positions of the molecule allows for systematic exploration of structure-activity relationships .
Organic Synthesis Applications
Beyond direct biological applications, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide may serve as an intermediate in organic synthesis, particularly for creating more complex molecules with specific functional properties. The ethenyl group provides a reactive site for various transformations, including additions, oxidations, and coupling reactions.
The compound's utility in synthetic chemistry is enhanced by its well-defined structure and potential for selective functionalization, making it a valuable building block for diverse chemical applications.
Product Description | Purity | Price Range (EUR) | Estimated Delivery |
---|---|---|---|
3-Pyrrolidinecarboxamide, 5-ethenyl-2-oxo- (REF: IN-DA005O0M) | 95% | 219.00 - 6,614.00 | Mon 21 Apr 25 |
Vigabatrin EP Impurity C (Mixture of Diastereomers) (REF: 4Z-V-039005) | Not specified | To inquire | Tue 22 Apr 25 |
2-Oxo-5-vinylpyrrolidine-3-carboxamide (REF: TR-O858775) | Not specified | 387.00 - 674.00 | Tue 03 Jun 25 |
2-Oxo-5-vinylpyrrolidine-3-carboxamide (REF: 3D-FO30898) | Min. 95% | Not specified | Discontinued |
This commercial availability facilitates research on the compound, enabling scientists to investigate its properties and potential applications without the need for in-house synthesis .
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